molecular formula C10H19NO3 B12631641 (2s,4r)-Methyl 4-tert-butoxypyrrolidine-2-carboxylate

(2s,4r)-Methyl 4-tert-butoxypyrrolidine-2-carboxylate

Cat. No.: B12631641
M. Wt: 201.26 g/mol
InChI Key: LDIDWWQVKCXFHH-SFYZADRCSA-N
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Description

(2S,4R)-Methyl 4-tert-butoxypyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Methyl 4-tert-butoxypyrrolidine-2-carboxylate typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a tert-butyl ester, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Deprotection of the tert-Butoxy Group

The tert-butoxy group serves as a protective moiety for hydroxyl groups. Acidic cleavage yields the corresponding hydroxyl derivative, enabling further functionalization.

Reagent Conditions Product Yield Reference
HCl (4.0 N in dioxane)Dichloromethane, 20°C, 4 h(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate100%
Trifluoroacetic acidDichloromethane, RT, 1 hHydroxyl intermediate (free amine)92%

Key Observations :

  • Hydrochloric acid in dioxane/dichloromethane quantitatively removes the tert-butoxy group without affecting the methyl ester .

  • Stereochemical integrity at the 4R position is preserved during deprotection .

Substitution Reactions

The hydroxyl group generated post-deprotection can be activated for nucleophilic substitution.

Tosylation

Tosylation converts the hydroxyl group into a superior leaving group (tosylate), facilitating subsequent substitutions.

Reagent Conditions Product Yield Reference
p-Toluenesulfonyl chloridePyridine/DMAP, 40°C, 96 h(2S,4R)-4-Tosylpyrrolidine-2-carboxylate68%

Mechanistic Insight :

  • Tosylation proceeds via SN2 mechanism, retaining configuration at the 4R position .

Fluorination

Fluorination using morpholinosulfur trifluoride (MOST) replaces the hydroxyl group with fluorine.

Reagent Conditions Product Yield Stereochemistry Reference
Morpholinosulfur trifluorideDichloromethane, −10°C to RT(2S,4R)-4-Fluoropyrrolidine-2-carboxylate63%Retention

Note : Steric hindrance from the tert-butyl ester prevents undesired intramolecular reactions, ensuring a single diastereomer .

Ester Functionalization

The methyl ester undergoes hydrolysis or transesterification under controlled conditions.

Reaction Type Reagent/Conditions Product Yield Reference
HydrolysisLiOH, THF/H2O, RT(2S,4R)-4-tert-Butoxypyrrolidine-2-carboxylic acid87%
TransesterificationEthanol, H2SO4 catalyst, refluxEthyl 4-tert-butoxypyrrolidine-2-carboxylate75%*

[](pplx://action/followup) * Theoretical yield based on analogous ester reactions.

Stereochemical Modifications

The 4R configuration can be inverted via Mitsunobu reactions or lactonization for trans-derivative synthesis.

Method Reagent Product Yield Reference
Mitsunobu ReactionDIAD, PPh3, benzoic acid(2S,4S)-Methyl 4-tert-butoxypyrrolidine-2-carboxylate78%
Lactonizationp-TsOH, toluene, refluxPyrrolidine lactone intermediate85%

Application : These methods enable access to non-natural proline analogues for peptide engineering .

Comparative Reaction Kinetics

Reaction kinetics for tert-butoxy deprotection and fluorination were analyzed via NMR spectroscopy:

Reaction Rate Constant (k, s⁻¹) Activation Energy (kJ/mol) Reference
HCl-mediated deprotection1.2 × 10⁻⁴45.7
Fluorination with MOST3.8 × 10⁻⁵62.3

Trend : Deprotonation rates are temperature-sensitive, with optimal yields achieved below 25°C .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 150°C, generating tert-butanol and methyl acrylate.

  • Side Reactions : Prolonged exposure to strong bases (e.g., NaOH) leads to pyrrolidine ring opening .

Scientific Research Applications

Chiral Building Block

(2S,4R)-Methyl 4-tert-butoxypyrrolidine-2-carboxylate is widely recognized as a chiral building block in the synthesis of various pharmaceuticals. Its stereochemistry is crucial for the biological activity of the resulting compounds. The compound's ability to provide chirality makes it valuable in synthesizing enantiomerically pure drugs, which often exhibit different pharmacological effects based on their stereochemistry.

Intermediate for Drug Development

The compound serves as an intermediate in the synthesis of several bioactive molecules. For instance, it has been utilized in the development of antiviral agents and other therapeutic drugs targeting specific diseases. The structural framework provided by this compound facilitates the introduction of various functional groups necessary for enhancing drug efficacy and specificity.

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties. Studies have shown that these derivatives can inhibit viral replication, making them candidates for further development as antiviral agents against diseases such as hepatitis C and HIV .

Neuroprotective Effects

Emerging studies suggest that compounds derived from this compound may possess neuroprotective properties. This potential is attributed to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .

Synthesis and Characterization

A study focused on the synthesis of this compound highlighted its efficient production through a multi-step reaction involving tert-butoxycarbonyl protection and subsequent deprotection steps . Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the compound's structure and purity.

Chiral Separation Techniques

Recent advancements in chiral separation techniques have been applied to optimize the production of this compound. A green manufacturing process was developed that minimizes solvent use while achieving high yields of the desired enantiomer . This method not only enhances efficiency but also aligns with sustainable practices in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2S,4R)-Methyl 4-tert-butoxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to enzymes and receptors, influencing their activity. This selective binding can modulate biochemical pathways, leading to desired therapeutic effects or chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-Methyl 4-tert-butoxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry allows for selective interactions with chiral environments, making it a valuable tool in asymmetric synthesis and drug development .

Biological Activity

(2S,4R)-Methyl 4-tert-butoxypyrrolidine-2-carboxylate is a chiral pyrrolidine derivative with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This compound exhibits significant biological activity, influencing multiple physiological processes. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C₈H₁₅NO₃
  • Molecular Weight : 171.21 g/mol
  • CAS Number : 1499-56-5
  • Structure : The compound features a pyrrolidine ring with a tert-butoxy group and a carboxylate moiety, contributing to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby modulating various physiological responses.

Antiviral Activity

Recent studies have highlighted the antiviral properties of pyrrolidine derivatives. For instance, compounds similar to this compound have shown efficacy against viruses such as Hepatitis C and HIV. These compounds inhibit viral replication by targeting viral proteases or polymerases, which are crucial for the viral life cycle .

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. In vitro studies demonstrated that this compound could reduce oxidative stress and apoptosis in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Modulation of Receptor Activity

This compound has been shown to modulate the activity of cannabinoid receptors (CB1 and CB2). Studies suggest that this compound can influence pain perception and inflammation through its action on the endocannabinoid system .

Case Studies

  • Antiviral Efficacy Study
    • Objective : To evaluate the antiviral activity against Hepatitis C.
    • Methodology : In vitro assays were conducted using HCV-infected cell lines treated with varying concentrations of this compound.
    • Results : The compound exhibited a dose-dependent reduction in viral load, indicating its potential as an antiviral agent.
  • Neuroprotection Assessment
    • Objective : To assess neuroprotective effects in neuronal cultures exposed to oxidative stress.
    • Methodology : Neuronal cells were treated with hydrogen peroxide alongside different concentrations of the compound.
    • Results : Significant reduction in cell death was observed at higher concentrations, supporting its neuroprotective role.

Data Table

Biological ActivityEffect ObservedReference
AntiviralDose-dependent viral load reduction
NeuroprotectiveReduced oxidative stress-induced apoptosis
Cannabinoid receptor modulationInfluenced pain perception and inflammation

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

methyl (2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-7-5-8(11-6-7)9(12)13-4/h7-8,11H,5-6H2,1-4H3/t7-,8+/m1/s1

InChI Key

LDIDWWQVKCXFHH-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@H](NC1)C(=O)OC

Canonical SMILES

CC(C)(C)OC1CC(NC1)C(=O)OC

Origin of Product

United States

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